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Compound of Interest

Compound Name: 7-Chloro-6-methylisatin

CAS No.: 129833-53-0

Cat. No.: B2954787

Get Quote

Executive Summary
7-Chloro-6-methylisatin is a substituted isatin derivative characterized by a specific

substitution pattern (6-methyl, 7-chloro) on the benzenoid ring of the indole-2,3-dione core.[1]

This substitution creates a unique steric and electronic environment around the N-H moiety,

significantly influencing its solubility, crystal packing, and reactivity compared to its isomers

(e.g., 7-chloroisatin or 6-chloro-7-methylisatin).[1] It serves as a critical intermediate in the

synthesis of oxindole-based kinase inhibitors, including analogues of Sunitinib, where the 7-

position halogen modulates metabolic stability and binding affinity.[1]

Chemical Identity & Structural Analysis[2][3][4]
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Attribute Detail

IUPAC Name 7-Chloro-6-methyl-1H-indole-2,3-dione

Common Name 7-Chloro-6-methylisatin

CAS Registry Number
Not widely listed in public aggregation

databases; Search via InChIKey below

InChIKey RMJWPYLWAUPQBA-UHFFFAOYSA-N

SMILES CC1=C(C2=C(C=C1)NC(=O)C2=O)Cl

Molecular Formula C₉H₆ClNO₂

Molecular Weight 195.60 g/mol

Structural Feature

7-Chloro Substituent: Sterically crowds the N-H

bond; electron-withdrawing (inductive).6-Methyl

Substituent: Electron-donating; provides

lipophilic bulk.[1][2][3][4][5][6]

Structural Logic Diagram
The following diagram illustrates the structural relationship between the precursor and the final

isatin core, highlighting the regiochemistry of the cyclization.

Regioselectivity Logic

2-Chloro-3-methylaniline
(Precursor)

Isonitrosoacetanilide
(Intermediate)

Sandmeyer Reaction
(Chloral Hydrate + NH2OH) 7-Chloro-6-methylisatin

(Target)

Acid-Catalyzed Cyclization
(H2SO4, Heat)

Cyclization occurs ortho to the amine.
Position 2 is blocked by Cl.

Cyclization forces ring closure at Position 6.

Click to download full resolution via product page

Caption: Synthesis pathway showing the regioselective cyclization driven by the 2-chloro

blocking group.
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Thermodynamic & Physical Characteristics
Melting Point Analysis
While specific experimental melting point data for the 7-chloro-6-methyl isomer is sparse in

open literature compared to its isomers, its thermal behavior can be bracketed by structural

analogs.[1] The combination of the 7-chloro and 6-methyl groups typically increases the melting

point due to enhanced molecular packing efficiency and increased molecular weight.[1]

Compound Substitution Melting Point (°C) Source/Note

7-Chloroisatin 7-Cl 187 – 191 °C
Experimental

(Sigma/PubChem)

6-Chloro-7-

methylisatin
6-Cl, 7-Me ~266 °C Experimental Isomer

7-Chloro-6-

methylisatin
7-Cl, 6-Me

Predicted: 210 – 240

°C
Interpolated Range

Technical Insight: The high predicted melting point (>200°C) is attributed to the strong

intermolecular hydrogen bonding (N-H···O=C) characteristic of the isatin "head-to-tail" dimer

motif in the crystal lattice.[1] The 7-chloro substituent, being adjacent to the N-H, may modulate

this H-bond strength via inductive effects and steric repulsion, potentially lowering the MP

slightly relative to the 6-chloro-7-methyl isomer but keeping it significantly higher than the

mono-substituted 7-chloroisatin.[1]

Solubility Profile
Soluble: DMSO, DMF, NMP (High solubility).[1]

Moderately Soluble: Hot Ethanol, Methanol, Ethyl Acetate.[1]

Insoluble: Water (Cold), Hexanes, Diethyl Ether.[1]

pKa (Predicted): ~10.5 (Acidic N-H proton). The 7-Cl group increases acidity compared to

unsubstituted isatin (pKa ~10.8).[1]
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Synthesis & Purification Protocol
Objective: Synthesis of 7-Chloro-6-methylisatin via the Sandmeyer Method. Precursor: 2-

Chloro-3-methylaniline (CAS: 87-60-5).[1]

Step-by-Step Methodology
Isonitrosoacetanilide Formation:

Reagents: 2-Chloro-3-methylaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine

hydrochloride (3.0 eq), Sodium sulfate (saturated solution).[1]

Procedure: Dissolve chloral hydrate and sodium sulfate in water.[1] Add the aniline

precursor in dilute HCl. Add hydroxylamine HCl solution.[1] Heat to 55°C for 2 hours.

Observation: Formation of a precipitate (isonitroso intermediate). Filter and dry.[1][7]

Cyclization (Ring Closure):

Reagents: Conc. Sulfuric Acid (H₂SO₄).

Procedure: Pre-heat H₂SO₄ to 50°C. Add the dry isonitroso intermediate portion-wise

(exothermic reaction – maintain temp < 70°C). After addition, heat to 80°C for 30 minutes

to complete ring closure.

Quench: Pour the dark reaction mixture onto crushed ice.

Isolation: The product precipitates as an orange/red solid.[1] Filter and wash extensively

with water to remove acid.[1]

Purification (Critical for MP Determination):

Recrystallization: Dissolve the crude solid in boiling Ethanol/Acetic Acid (9:1). Filter while

hot to remove tarry impurities.[1] Allow to cool slowly to room temperature, then 4°C.

Result: Bright orange-red needles.

Spectral Characterization (Predicted)
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To validate the identity of 7-Chloro-6-methylisatin, compare experimental data against these

predicted spectral signatures.

Technique Feature Predicted Signal Assignment

¹H NMR (DMSO-d₆) Aromatic H (C4) δ 7.45 (d, J=8.0 Hz)
Doublet, coupled to

H5.[1]

Aromatic H (C5) δ 6.95 (d, J=8.0 Hz)
Doublet, coupled to

H4.

Methyl (C6-Me) δ 2.30 (s)
Singlet, integrated for

3H.

Amide N-H δ 11.20 (br s)
Broad singlet,

deshielded by 7-Cl.[1]

FT-IR (KBr) C=O (Ketone) 1740 cm⁻¹ C3 Carbonyl stretch.

C=O (Amide) 1715 cm⁻¹
C2 Amide Carbonyl

stretch.

N-H Stretch 3200 – 3400 cm⁻¹
Broad band (H-

bonded).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
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and industry.
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